molecular formula C21H23NO4S3 B12176702 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(3-methyl-2-thienyl)methyl]-3-phenyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- CAS No. 1018165-76-8

1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(3-methyl-2-thienyl)methyl]-3-phenyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-

Cat. No.: B12176702
CAS No.: 1018165-76-8
M. Wt: 449.6 g/mol
InChI Key: IWGFWEMJILFWJB-UHFFFAOYSA-N
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Description

1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(3-methyl-2-thienyl)methyl]-3-phenyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- is a complex organic compound belonging to the class of oxathiins. This compound is known for its unique structural features, which include a combination of oxathiin and carboxamide groups, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(3-methyl-2-thienyl)methyl]-3-phenyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- involves multiple steps. One common method includes the reaction of acetylacetone anilide with thionyl chloride to form α-chloroacetylacetone anilide. This intermediate is then condensed with mercaptoethanol to yield the desired oxathiin compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(3-methyl-2-thienyl)methyl]-3-phenyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it inhibits the activity of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to the death of fungal cells, making it an effective fungicide .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(3-methyl-2-thienyl)methyl]-3-phenyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- lies in its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

1018165-76-8

Molecular Formula

C21H23NO4S3

Molecular Weight

449.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C21H23NO4S3/c1-15-7-10-27-18(15)13-22(17-8-12-29(24,25)14-17)21(23)19-20(28-11-9-26-19)16-5-3-2-4-6-16/h2-7,10,17H,8-9,11-14H2,1H3

InChI Key

IWGFWEMJILFWJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

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